N-(2-methoxyethyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-methoxyethyl)-9H-purin-6-amine is a chemical compound with the following properties:
- Molecular weight: 255.7 g/mol
- Physical form: Colorless crystals
- Density: 1.23 g/cm³ (at 20 °C)
- Melting point: 45.8-46.7 °C
- Vapour pressure: 1.5 mPa (at 25 °C)
- Solubility in water: 2.3 g/L (at 25 °C) .
Preparation Methods
- Synthetic routes for N-(2-methoxyethyl)-9H-purin-6-amine involve specific chemical reactions. Unfortunately, detailed literature on its synthesis is limited. it can be prepared through organic synthesis methods.
- Industrial production methods may vary depending on the specific application, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
- N-(2-methoxyethyl)-9H-purin-6-amine can undergo various reactions:
Substitution reactions: It may participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and reduction: These reactions can modify the purine ring.
Common reagents: Alkylating agents, nucleophiles, and oxidizing/reducing agents.
Major products: Derivatives of this compound, such as alkylated or oxidized forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).
Medicine: Possible applications in drug discovery.
Industry: May find use in specialty chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with cellular pathways related to purine metabolism or nucleic acid synthesis.
- Molecular targets could include enzymes involved in purine biosynthesis or receptors affected by purine derivatives.
Comparison with Similar Compounds
- N-(2-methoxyethyl)-9H-purin-6-amine’s uniqueness lies in its specific substitution pattern and the methoxyethyl group.
- Similar compounds include other purine derivatives, such as adenine, guanine, and caffeine.
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5O/c1-14-3-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) |
InChI Key |
KXWIXAUYMFNOKC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.